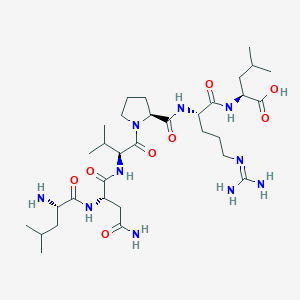

L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl-

Beschreibung

L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- is a complex peptide compound composed of several amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Leucine is an essential amino acid used in the biosynthesis of proteins . L-Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . L-Valine, L-Proline, and L-Arginine are also essential amino acids with significant roles in protein synthesis and metabolic pathways.

Eigenschaften

CAS-Nummer |

185688-51-1 |

|---|---|

Molekularformel |

C32H58N10O8 |

Molekulargewicht |

710.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C32H58N10O8/c1-16(2)13-19(33)26(44)39-21(15-24(34)43)28(46)41-25(18(5)6)30(48)42-12-8-10-23(42)29(47)38-20(9-7-11-37-32(35)36)27(45)40-22(31(49)50)14-17(3)4/h16-23,25H,7-15,33H2,1-6H3,(H2,34,43)(H,38,47)(H,39,44)(H,40,45)(H,41,46)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-,25-/m0/s1 |

InChI-Schlüssel |

WXEMJVHQWSZMPV-RYBBFAMKSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- involves the stepwise coupling of the individual amino acids. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods

Industrial production of this peptide compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.

Wissenschaftliche Forschungsanwendungen

L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein synthesis and metabolic pathways.

Medicine: Explored for its potential therapeutic applications, including its role in muscle protein synthesis and as a potential treatment for metabolic disorders.

Industry: Utilized in the production of peptide-based drugs and supplements.

Wirkmechanismus

The mechanism of action of L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- involves its interaction with various molecular targets and pathways. L-Leucine, for example, activates the mechanistic target of rapamycin (mTOR) pathway, which regulates protein biosynthesis and cell growth . L-Asparagine is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthetase . The combined effects of these amino acids contribute to the overall biological activity of the peptide.

Vergleich Mit ähnlichen Verbindungen

L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- can be compared with other similar peptide compounds, such as:

- L-Cysteinyl-L-prolyl-L-alanyl-L-valyl-L-lysyl-L-arginyl-L-aspartyl-L-valyl-L-aspartyl-L-leucyl-L-phenylalanyl-L-leucyl-L-threonine

- L-Prolyl-L-leucine anhydride

These compounds share some structural similarities but differ in their specific amino acid sequences and biological activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.